molecular formula C6H7N3O2 B15215276 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one CAS No. 66547-58-8

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

Cat. No.: B15215276
CAS No.: 66547-58-8
M. Wt: 153.14 g/mol
InChI Key: LCOKLAUTWZZMBG-UHFFFAOYSA-N
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Description

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base, followed by cyclization to form the desired heterocyclic structure . The reaction is often carried out by refluxing the components in ethanol with ammonium acetate as a catalyst .

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it induces epigenetic modifications that affect gene expression and cellular signaling pathways. As a PI3K inhibitor, it disrupts signaling pathways involved in cell growth and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential biological activity. Its ability to act as a dual inhibitor of HDAC and PI3K further distinguishes it from other similar compounds .

Properties

CAS No.

66547-58-8

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-hydroxy-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C6H7N3O2/c10-5-3-9-4(8-5)1-2-7-6(9)11/h1-2,5,8,10H,3H2

InChI Key

LCOKLAUTWZZMBG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=NC(=O)N21)O

Origin of Product

United States

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